molecular formula C11H13F3S B8077816 tert-Butyl 4-(trifluoromethyl)phenyl sulfide

tert-Butyl 4-(trifluoromethyl)phenyl sulfide

Cat. No.: B8077816
M. Wt: 234.28 g/mol
InChI Key: HSJCLKBNYKBWGU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(trifluoromethyl)phenyl sulfide: is an organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a phenyl sulfide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(trifluoromethyl)phenyl sulfide typically involves the reaction of 4-(trifluoromethyl)phenyl thiol with tert-butyl halides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(trifluoromethyl)phenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

Chemistry: tert-Butyl 4-(trifluoromethyl)phenyl sulfide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions of sulfur-containing molecules with biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(trifluoromethyl)phenyl sulfide involves its interaction with molecular targets through its trifluoromethyl and phenyl sulfide groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The trifluoromethyl group is particularly known for its ability to enhance the lipophilicity and binding affinity of molecules to their targets.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3-vinylbenzene
  • N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
  • 4-(Trifluoromethyl)pyridine

Comparison: tert-Butyl 4-(trifluoromethyl)phenyl sulfide is unique due to the presence of both a tert-butyl group and a trifluoromethyl group on the phenyl sulfide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

1-tert-butylsulfanyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3S/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCLKBNYKBWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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